2-Methyltetrahydropyran

Overview

Description

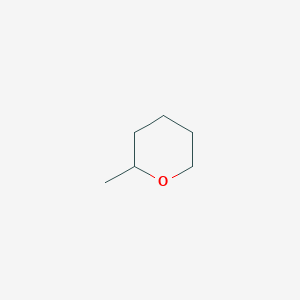

2-Methyltetrahydropyran (CAS 10141-72-7) is a six-membered cyclic ether with the molecular formula C₆H₁₂O. Structurally, it consists of a tetrahydropyran (oxane) ring substituted with a methyl group at the C2 position. Key physicochemical properties include a density of 0.868 g/cm³ and a boiling point of 101–103°C (758 Torr) . This compound is notable as an impurity in pharmaceuticals such as etoposide and ivermectin, reflecting its relevance in drug synthesis and quality control . Its conformational behavior and stability are influenced by the axial or equatorial orientation of the methyl group, which impacts steric interactions with adjacent substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyltetrahydropyran can be synthesized through various methods. One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel . This method is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

2-MTHP undergoes oxidation at the α-carbon adjacent to the oxygen atom. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

Oxidation typically yields ketones or aldehydes depending on the reaction pathway. For example, oxidation via Ni₂P/SiO₂ catalysts at 245°C produces 2-pentanone (9.2% yield) and 3-pentanone as intermediates .

Reduction Reactions

Reductive processes involve stereoselective pathways due to intramolecular assistance from the ether oxygen:

-

Sodium borohydride (NaBH₄) yields equatorial alcohols with 73% selectivity .

-

L-Selectride (LiBH(sec-Bu)₃) demonstrates enhanced stereochemical control, favoring equatorial alcohol formation through a six-membered transition state .

Table 1: Reduction Product Ratios

| Reducing Agent | Axial:Equatorial Ratio | Conditions |

|---|---|---|

| NaBH₄ | 35:65 | Room temperature |

| L-Selectride | 27:73 | -78°C in THF |

Hydrogenolysis and Decarbonylation

Catalytic hydrogenolysis on Ni₂P/SiO₂ at 245°C and 10 bar H₂ leads to deoxygenation:

-

Primary pathway : Cleavage of the C–O bond produces 2-hexene (49% yield) .

-

Secondary pathway : Decarbonylation forms 2-pentenes (20% yield) .

Reaction Sequence:

-

Adsorption of 2-MTHP on Ni sites.

-

Ring-opening via Path I (methyl-substituted side) → Primary alkoxide → Decarbonylation to 2-pentenes.

-

Ring-opening via Path II (unsubstituted side) → Secondary alkoxide → Dehydration to 2-hexene .

Substitution and Hydroalkoxylation

Halogenation with Cl₂ or Br₂ introduces substituents at the methyl group or adjacent carbons. Hydroalkoxylation, catalyzed by Pt or lanthanide triflates , enables ring expansion or functionalization of δ-hydroxy olefins.

Table 2: Reaction Enthalpies (ΔrH°)

| Reaction | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| 2-MTHP → Isomerization products | 3.0 | Dioxane solvent, liquid phase |

Mechanistic Insights

-

Stereoselectivity : Intramolecular hydrogen bonding between the ether oxygen and reducing agents stabilizes transition states, favoring equatorial product formation .

-

Catalytic activity : Ni sites on Ni₂P/SiO₂ facilitate C–O bond cleavage via electron-deficient surface interactions .

Comparison with Analogues

| Property | 2-MTHP | Tetrahydropyran (THP) |

|---|---|---|

| Oxidation Stability | Higher | Moderate |

| Solubility in Water | 19.2 g/L at 20°C | Fully miscible |

| Catalytic Deoxygenation | 70% efficiency | <40% efficiency |

Scientific Research Applications

Applications in Organic Synthesis

2-MeTHP serves as an effective solvent in various organic reactions due to its favorable properties compared to traditional solvents like tetrahydrofuran (THF). Its low water solubility allows for easy recovery and recycling, which is advantageous in reducing waste .

Ring-Closing Metathesis (RCM)

In recent studies, 2-MeTHP has been utilized as a solvent for ring-closing metathesis reactions, yielding cyclic vinyl ethers and amides with high selectivity. The solvent's unique properties enable better control over reaction conditions, leading to improved product yields .

| Reaction Type | Solvent Used | Conversion (%) | Product Yield |

|---|---|---|---|

| RCM | 2-MeTHP | 100 | High |

| RCM | Ethyl Acetate | 100 | Moderate |

| RCM | Toluene | 100 | Moderate |

Biocatalytic Applications

The use of 2-MeTHP in biocatalysis has shown promising results, particularly in enhancing enzyme activity and stability. Its compatibility with various enzymes such as hydrolases and oxidoreductases makes it a valuable medium for biotransformations .

Enzyme Compatibility

Research indicates that 2-MeTHP not only supports enzymatic reactions but also enhances the overall efficiency of biocatalytic processes. This is particularly evident in multi-step enzymatic systems where the solvent aids in maintaining enzyme stability under varying conditions .

Environmental Considerations

As industries seek greener alternatives to traditional solvents, 2-MeTHP has emerged as a suitable candidate due to its renewable sourcing and ease of recovery. It aligns well with the principles of green chemistry, promoting sustainable practices within chemical manufacturing .

Toxicological Assessment

A toxicological study assessed the safety of 2-MeTHP for use in pharmaceuticals, establishing a No Observed Adverse Effect Level (NOAEL) at doses up to 250 mg/kg/day. This supports its potential application as a residual solvent in drug formulations .

Case Studies

Several case studies illustrate the successful application of 2-MeTHP across different chemical processes:

- Case Study 1 : Utilization of 2-MeTHP in the synthesis of complex organic molecules via RCM demonstrated enhanced yields compared to conventional solvents.

- Case Study 2 : In biocatalytic processes involving hydrolases, the use of 2-MeTHP resulted in improved enzyme activity and product selectivity.

Mechanism of Action

The mechanism of action of 2-Methyltetrahydropyran involves its interaction with various molecular targets and pathways. For example, in reduction reactions, it undergoes stereoselective reduction to yield equatorial alcohols, facilitated by intramolecular assistance from the cyclic ether oxygen . This mechanism highlights the compound’s ability to participate in complex chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Tetrahydropyran Derivatives

Structural and Conformational Analysis

The conformational preferences of tetrahydropyran derivatives are highly dependent on substituent position and electronic effects. Below is a comparative analysis of 2-Methyltetrahydropyran with its structural analogs:

Thermodynamic Stability

Theoretical studies (e.g., MP2, B3LYP) reveal that this compound’s axial conformer is destabilized by ~1.5–2.0 kcal/mol compared to its equatorial form due to Me⋯H interactions. In contrast, 4-Methyltetrahydropyran exhibits minimal axial/equatorial energy differences (~0.5 kcal/mol), akin to methylcyclohexane .

Key Research Findings

Synthetic Versatility : this compound is less reactive in nucleophilic additions compared to 2-methylenetetrahydropyrans, which are pivotal in constructing polyketide frameworks (e.g., spirastrellolide A) .

Solvent Effects: Derivatives like 2-Methoxytetrahydropyran show enhanced solubility in polar media, whereas this compound’s non-polar nature favors lipid-soluble applications .

Drug Development: Amino-substituted analogs (e.g., 4-(2-Aminoethyl)tetrahydro-2H-pyran) are explored for CNS drug candidates due to their BBB permeability and P-gp substrate properties .

Biological Activity

2-Methyltetrahydropyran (2-MeTHP) is a cyclic ether that has garnered attention due to its potential applications in various fields, including organic synthesis and as a solvent in chemical reactions. This article delves into the biological activity of 2-MeTHP, highlighting its chemical properties, catalytic uses, and potential toxicity, supported by case studies and research findings.

This compound is characterized by its ether-like odor and is less dense than water. It is primarily synthesized through catalytic hydrogenation processes involving levulinic acid or other biomass-derived compounds. The catalytic conversion of levulinic acid into 2-MeTHP has been studied extensively, revealing optimal conditions for achieving high yields and selectivity towards the desired product. For instance, under specific catalytic conditions, yields of 2-MeTHP can reach up to 65% with appropriate temperature adjustments .

Catalytic Applications

One of the prominent applications of 2-MeTHP is as a solvent in various chemical reactions. Studies have demonstrated that it serves as an effective medium for organometallic transformations, enhancing reaction yields and selectivity. For example, it has been shown to promote nucleophilic substitution reactions more effectively than traditional solvents like tetrahydrofuran (THF) . This property makes it a valuable solvent in synthetic organic chemistry.

Toxicological Assessment

Despite its utility, the biological safety profile of 2-MeTHP is crucial for its application in pharmaceutical and industrial settings. A toxicological assessment indicated that 2-MeTHP exhibits low toxicity in oral administration studies, suggesting that it may be safe for use in various applications . However, further studies are warranted to fully understand its long-term effects and potential environmental impacts.

Case Study 1: Organometallic Transformations

In a study focusing on the generation of single-electron transfer reagents, researchers found that 2-MeTHP provided superior stability and reactivity compared to other solvents. The solvent facilitated the formation of reactive intermediates necessary for successful organometallic transformations, achieving yields between 85-95% in multi-gram batch reactions .

Case Study 2: Green Chemistry Applications

Another significant application of 2-MeTHP lies in green chemistry initiatives. Research has explored its use as a greener alternative to conventional solvents in palladium-catalyzed aminocarbonylation reactions. In these studies, substrates showed markedly lower conversions in 2-MeTHP compared to alkyl levulinate-type solvents, indicating varying reactivity profiles depending on the solvent used .

Comparative Analysis of Solvent Efficacy

The following table summarizes the efficacy of 2-MeTHP compared to other common solvents used in similar reactions:

| Solvent | Conversion Rate (%) | Selectivity | Toxicity Level |

|---|---|---|---|

| This compound (2-MeTHP) | Low (<22%) in some reactions | Moderate | Low |

| Tetrahydrofuran (THF) | High (up to 95%) | High | Moderate |

| Ethyl Levulinate | High (63-78%) | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyltetrahydropyran, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : Synthesis often involves cyclization of diols or epoxides under acid catalysis, with modifications such as using Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity . AI-powered retrosynthesis tools can predict one-step routes by leveraging databases like Reaxys and BKMS_METABOLIC, prioritizing precursors with high plausibility scores (e.g., min. plausibility threshold: 0.01) . For yield optimization, anhydrous solvents and controlled temperature (e.g., 0–25°C) are critical to minimize side reactions like over-oxidation.

Q. Which analytical techniques are most reliable for quantifying this compound purity and residual solvents?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred for purity analysis, while residual solvents (e.g., tetrahydrofuran derivatives) require adherence to ICH Q3C guidelines. For example, 2-methyltetrahydrofuran has a permitted daily exposure (PDE) of 5.0 mg/day, as per updated ICH standards . NMR (¹H/¹³C) and FT-IR are complementary for structural validation, particularly to confirm stereochemistry and functional groups .

Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?

- Methodological Answer : Use PPE such as nitrile gloves and chemical-resistant suits (e.g., EN 143-certified respirators for vapor protection) . Waste must be segregated and treated by certified agencies to avoid environmental contamination . For inhalation risks (H333), ensure fume hoods with ≥100 ft/min airflow and monitor exposure limits using OSHA-compliant sensors .

Advanced Research Questions

Q. How can chemoselective reactions be achieved in this compound derivatives, particularly in the presence of halogens?

- Methodological Answer : Stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans uses Pd/C or Ni catalysts under H₂ atmospheres, achieving >90% selectivity for C–X bond cleavage without affecting ether or ester groups . Key parameters include solvent polarity (e.g., ethyl acetate vs. THF) and catalyst loading (5–10 mol%). Computational modeling (DFT) aids in predicting regioselectivity for complex substrates .

Q. What strategies address stereochemical challenges in synthesizing this compound-containing natural products?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) enable enantioselective construction of tetrahydropyran rings . For example, three-component coupling of glycals with aldehydes and nucleophiles achieves >95% ee under Rh(II)-catalyzed conditions . X-ray crystallography is critical for resolving ambiguities in diastereomer ratios .

Q. How should researchers reconcile contradictory reactivity data between this compound and structurally similar compounds (e.g., 4-methyltetrahydropyran)?

- Methodological Answer : Comparative kinetic studies under identical conditions (solvent, temperature, catalyst) are essential. For instance, this compound shows faster oxidation rates (via CrO₃) than 4-methyl analogs due to reduced steric hindrance at the C2 position . Discrepancies in reduction pathways (e.g., NaBH₄ vs. LiAlH₄) should be analyzed using Hammett plots to quantify electronic effects .

Q. What multi-component reaction (MCR) frameworks are effective for functionalizing this compound scaffolds?

- Methodological Answer : Four-component reactions involving arylamines, acetylenedicarboxylates, and cyclic diketones yield 3,4-dihydro-2H-pyrans with >80% efficiency . Microwave-assisted synthesis (100–120°C, 20 min) accelerates MCRs while minimizing decomposition. LC-MS monitoring is advised to track intermediate formation .

Properties

IUPAC Name |

2-methyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDQLHBVNXARAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906150 | |

| Record name | 2-Methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-72-7 | |

| Record name | 2-Methyltetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.